molecular formula C26H23F3N2O4 B14105578 2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(4-methylbenzyl)oxy]phenol

2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(4-methylbenzyl)oxy]phenol

Cat. No.: B14105578
M. Wt: 484.5 g/mol
InChI Key: JVUUYUAROSBTIR-UHFFFAOYSA-N
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Description

2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(4-methylbenzyl)oxy]phenol is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a dimethoxyphenyl group, and a methylbenzyl ether group. These structural features contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(4-methylbenzyl)oxy]phenol typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, which is achieved through the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. The trifluoromethyl group is introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

The dimethoxyphenyl group is incorporated through electrophilic aromatic substitution reactions, often using methoxy-substituted benzene derivatives. The final step involves the formation of the methylbenzyl ether group, which is typically achieved through Williamson ether synthesis, using 4-methylbenzyl chloride and a suitable phenol derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(4-methylbenzyl)oxy]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohol or amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Alcohol or amine derivatives

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(4-methylbenzyl)oxy]phenol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, such as anticancer and antiviral activities.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(4-methylbenzyl)oxy]phenol involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity.

For example, the compound may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. It may also interact with DNA or RNA, interfering with the replication of viruses or cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole
  • 2-(4-methylbenzyl)-5-hydroxyphenol
  • 3-(trifluoromethyl)-4-(dimethoxyphenyl)-1H-pyrazole

Uniqueness

2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(4-methylbenzyl)oxy]phenol is unique due to the combination of its trifluoromethyl group, dimethoxyphenyl group, and methylbenzyl ether group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C26H23F3N2O4

Molecular Weight

484.5 g/mol

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-5-[(4-methylphenyl)methoxy]phenol

InChI

InChI=1S/C26H23F3N2O4/c1-15-4-6-16(7-5-15)14-35-18-9-10-19(20(32)13-18)24-23(25(31-30-24)26(27,28)29)17-8-11-21(33-2)22(12-17)34-3/h4-13,32H,14H2,1-3H3,(H,30,31)

InChI Key

JVUUYUAROSBTIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NNC(=C3C4=CC(=C(C=C4)OC)OC)C(F)(F)F)O

Origin of Product

United States

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